molecular formula C15H19NO5 B13964506 Benzyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)azetidine-1-carboxylate

Benzyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)azetidine-1-carboxylate

Cat. No.: B13964506
M. Wt: 293.31 g/mol
InChI Key: LQJMGTRVYQEAFQ-UHFFFAOYSA-N
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Description

Benzyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)azetidine-1-carboxylate is a chemical compound with a complex structure that includes an azetidine ring, a benzyl group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: This step often involves benzylation reactions using benzyl halides in the presence of a base.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to oxo groups using oxidizing agents.

    Reduction: Reduction of oxo groups to hydroxy groups using reducing agents.

    Substitution: Nucleophilic substitution reactions involving the benzyl group or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as alkyl halides and bases like sodium hydroxide (NaOH) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can yield alcohols.

Scientific Research Applications

Benzyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)azetidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction pathways, and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-hydroxyazetidine-1-carboxylate
  • Benzyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate

Uniqueness

Benzyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)azetidine-1-carboxylate is unique due to the presence of the methoxy and oxo groups, which confer distinct chemical properties and reactivity compared to similar compounds. These functional groups can influence the compound’s solubility, stability, and biological activity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C15H19NO5

Molecular Weight

293.31 g/mol

IUPAC Name

benzyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)azetidine-1-carboxylate

InChI

InChI=1S/C15H19NO5/c1-20-14(18)7-13(17)12-8-16(9-12)15(19)21-10-11-5-3-2-4-6-11/h2-6,12-13,17H,7-10H2,1H3

InChI Key

LQJMGTRVYQEAFQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1CN(C1)C(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

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